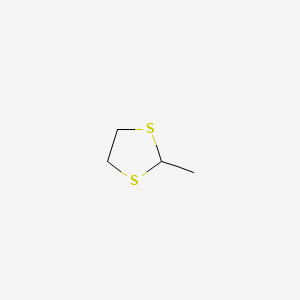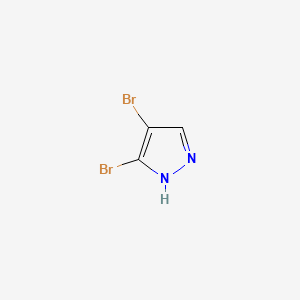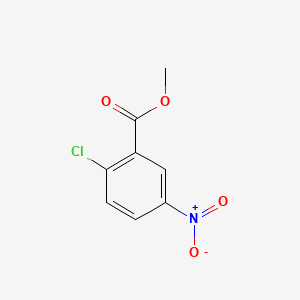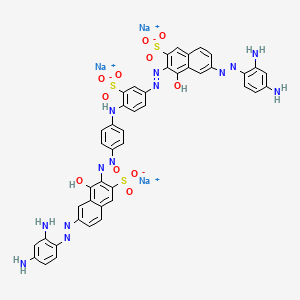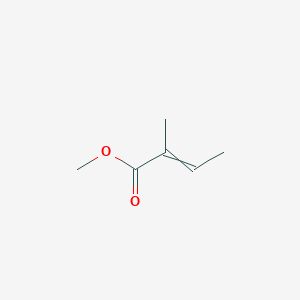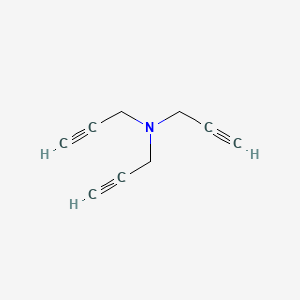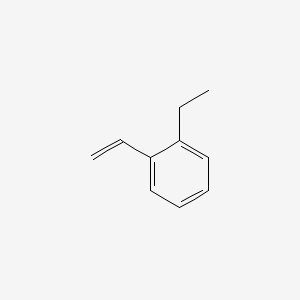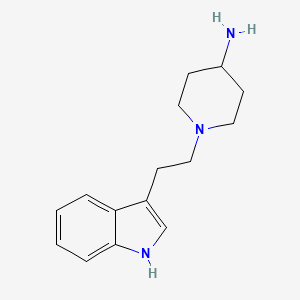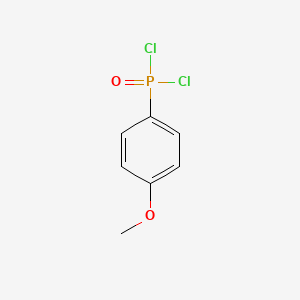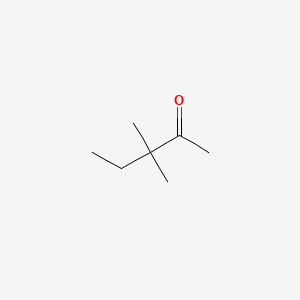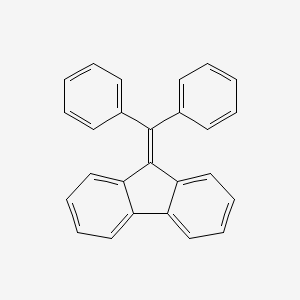
Fluorene, 9-(diphenylmethylene)-
Vue d'ensemble
Description
“Fluorene, 9-(diphenylmethylene)-” is a chemical compound with the molecular formula C26H18 . It has a molecular weight of 330.42100 . It is also known by other names such as “9-Benzylidenefluorene”, “Benzalfluorene”, and "1-Phenyl-2-biphenyleneethylene" .
Synthesis Analysis
The synthesis of fluorene-based compounds has been widely investigated due to their wide range of applications in various fields . For instance, a protocol was developed for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst . Another study reported the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids .
Molecular Structure Analysis
The molecular structure of “Fluorene, 9-(diphenylmethylene)-” can be analyzed using various techniques such as NMR and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Fluorene-based compounds undergo various chemical reactions. For example, a boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fluorene, 9-(diphenylmethylene)-” include a density of 1.169g/cm3, a boiling point of 448.2ºC at 760 mmHg, and a melting point of 230-232ºC .
Applications De Recherche Scientifique
Structural Analysis and Reduction Behavior
A study by Bock et al. (1992) investigated the structural changes upon the reduction of 9-(Diphenylmethylidene)fluorene by sodium metal, leading to the formation of hydrocarbon dianions connected by sodium(diethylether) links. This research provides insights into the structural dynamics and potential applications in the development of novel materials with specific electronic properties (Bock, Ruppert, Herdtweck, & Herrmann, 1992).
Photophysical Properties
Research by Belfield et al. (2004) on diphenylaminofluorene-based materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene, highlights their significant photophysical properties, such as linear absorption, fluorescence, and two-photon absorption spectra. These findings are crucial for applications in optoelectronics and photonics, where materials with exceptional light-absorbing and emitting properties are required (Belfield, Morales, Hales, Hagan, Stryland, Chapela, & Percino, 2004).
Environmental and Biological Applications
The work by Bogan, Lamar, and Hammel (1996) on the oxidation of fluorene by Phanerochaete chrysosporium illustrates the potential environmental applications of fluorene derivatives in bioremediation. Their study showed that fluorene could be metabolized to 9-hydroxyfluorene, suggesting a pathway for the microbial degradation of polycyclic aromatic hydrocarbons (Bogan, Lamar, & Hammel, 1996).
Solar Cell Performance Enhancement
Pham et al. (2019) developed new small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine moieties for use as dopant-free hole transporting materials in planar inverted perovskite solar cells. Their findings, which achieved power conversion efficiencies as high as 17.1%, underscore the potential of fluorene derivatives in enhancing the performance of solar cells (Pham, Gil-Escrig, Feron, Manzhos, Albrecht, Bolink, & Sonar, 2019).
Electroluminescence and Sensing Applications
Sun et al. (2018) designed a polymer incorporating 9-(diphenylmethylene)-9H-fluorene, exhibiting aggregation-induced emission enhancement and stable electrochemiluminescence. Their study proposed an "off-on" switch ECL sensing methodology, demonstrating the applicability of fluorene derivatives in developing sensitive and efficient sensors (Sun, Wang, Feng, Cheng, Ju, & Quan, 2018).
Safety And Hazards
Orientations Futures
Fluorene-based compounds have potential applications in various fields such as optoelectronics, semiconductors, and solar cells . The development of fluorene-based macrocycles to organic nanogrids is an area of ongoing research . These compounds can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
Propriétés
IUPAC Name |
9-benzhydrylidenefluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOPWAERAISDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963740 | |
| Record name | 9-(Diphenylmethylidene)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorene, 9-(diphenylmethylene)- | |
CAS RN |
4709-68-6 | |
| Record name | Fluorene, 9-(diphenylmethylene)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(Diphenylmethylidene)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

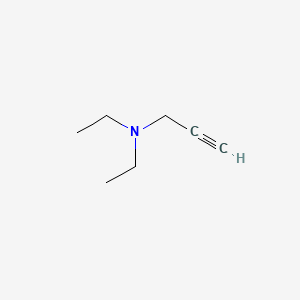
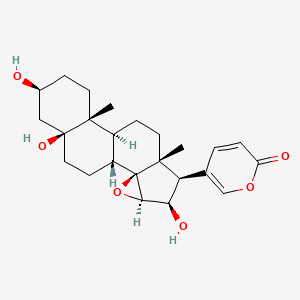
![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)

